molecular formula C10H12O3 B8816814 1,1'-(2,5-Dimethylfuran-3,4-diyl)diethanone CAS No. 10599-72-1

1,1'-(2,5-Dimethylfuran-3,4-diyl)diethanone

Cat. No. B8816814
Key on ui cas rn: 10599-72-1
M. Wt: 180.20 g/mol
InChI Key: RAASFOAHTSHSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04000165

Procedure details

A mixture of 1.0 g. of 1,1,2,2-tetraacetylethane in 10 ml. of concentrated hydrochloric acid was stirred at room temperature for about 1 hour until a clear solution was obtained. The mixture was then poured onto ice and extracted with diethyl ether. The extracts were dried over sodium sulfate, taken to dryness, and the residue recrystallized from hexane to give 2,5-dimethyl-3,4-diacetylfuran, m.p. 75°-77° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:12](=[O:14])[CH3:13])[CH:5]([C:9](=[O:11])[CH3:10])[C:6](=[O:8])[CH3:7])(=O)[CH3:2].Cl>>[CH3:7][C:6]1[O:8][C:1]([CH3:2])=[C:4]([C:12](=[O:14])[CH3:13])[C:5]=1[C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C(C(C(C)=O)C(C)=O)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.0 g
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
The mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=C(C1C(C)=O)C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.